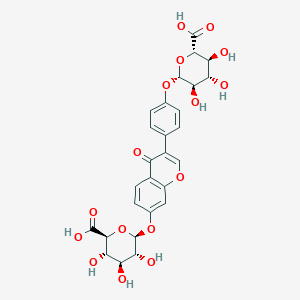
(4E, 8Z)-Sphingadienine-C18-1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E, 8Z)-Sphingadienine-C18-1-phosphate is a sphingolipid, a class of lipids that play crucial roles in cellular processes such as signal transduction and cell recognition. This compound is characterized by its unique structure, which includes a long-chain base with double bonds at the 4th and 8th positions in the E and Z configurations, respectively. Sphingolipids are essential components of cell membranes and are involved in various biological functions, including cell growth, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8Z)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as palmitic acid.
Formation of Sphingoid Base: The fatty acid undergoes a series of reactions, including reduction and amination, to form the sphingoid base.
Introduction of Double Bonds: The double bonds at the 4th and 8th positions are introduced through selective dehydrogenation reactions.
Phosphorylation: The final step involves the phosphorylation of the sphingoid base to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(4E, 8Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingadienine-C18-1-phosphate oxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming dihydrosphingadienine-C18-1-phosphate.
Substitution: The phosphate group can be substituted with other functional groups, such as sulfate or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide or acetic anhydride facilitate substitution reactions.
Major Products
Oxidation: Sphingadienine-C18-1-phosphate oxide.
Reduction: Dihydrosphingadienine-C18-1-phosphate.
Substitution: Sulfated or acetylated derivatives of sphingadienine-C18-1-phosphate.
Applications De Recherche Scientifique
(4E, 8Z)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of (4E, 8Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors, which are involved in regulating cell growth and survival.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid with similar biological functions but different structural features.
Ceramide: A sphingolipid involved in cell signaling and apoptosis, lacking the double bonds present in (4E, 8Z)-Sphingadienine-C18-1-phosphate.
Dihydrosphingosine: A reduced form of sphingosine, differing in the absence of double bonds.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct biological properties and interactions compared to other sphingolipids .
Propriétés
Formule moléculaire |
C22H31BO3 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |
Clé InChI |
RMRCIVRUPYKICR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



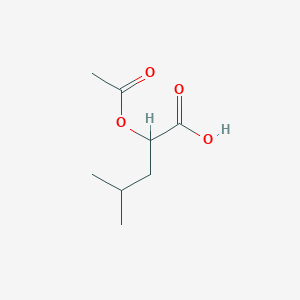
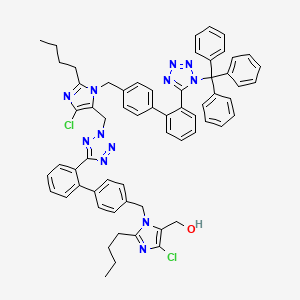
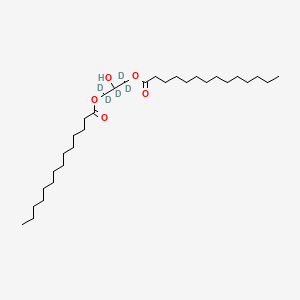
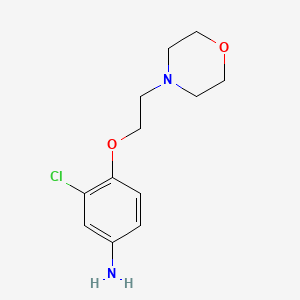
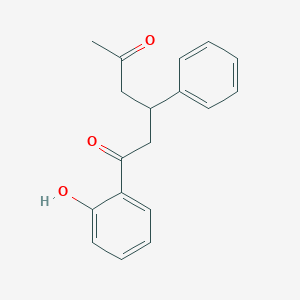

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)





